Ciclosidomine - 66564-16-7

Ciclosidomine

Catalog Number: EVT-446860
CAS Number: 66564-16-7
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ciclosidomine is a member of morpholines.
Source

Ciclosidomine is synthesized through various chemical pathways, often involving complex organic reactions. Its development has been primarily driven by research in medicinal chemistry and pharmacology, focusing on creating compounds with specific therapeutic effects.

Classification

Ciclosidomine is classified as a synthetic cathinone, which is a category of drugs that mimic the effects of amphetamines and other stimulants. This classification places it within a broader group of psychoactive substances that are often associated with recreational use as well as potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of ciclosidomine typically involves several key steps, utilizing various organic synthesis techniques. One effective method includes the use of morpholine scaffolds, which can be modified through acid-catalyzed reactions to yield the desired compound.

Technical Details

  1. Starting Materials: The synthesis often begins with amino acids or carbohydrates, which serve as precursors.
  2. Key Reactions: The process may involve acetalization and lactonization reactions to form cyclic structures that are characteristic of ciclosidomine.
  3. Diversity-Oriented Synthesis: This approach allows for the generation of a wide variety of derivatives by altering functional groups and ring structures during synthesis, thereby enhancing molecular diversity .
Molecular Structure Analysis

Structure

Ciclosidomine features a morpholine ring structure, which is crucial for its biological activity. The specific arrangement of atoms within this ring contributes to its interaction with biological targets.

Data

  • Molecular Formula: C₉H₁₄N₂O
  • Molecular Weight: 166.22 g/mol
  • Structural Features: The presence of nitrogen atoms in the morpholine ring enhances its solubility and reactivity, making it suitable for various biological applications.
Chemical Reactions Analysis

Reactions

Ciclosidomine undergoes several chemical reactions that are essential for its synthesis and potential modifications:

  1. Acetalization: This reaction involves the formation of acetal compounds from aldehydes or ketones, which is critical in creating the morpholine scaffold.
  2. Lactonization: The formation of lactones from hydroxy acids can lead to cyclic structures that enhance stability and bioactivity.
  3. Alkylation: Alkylation reactions can introduce various side chains that modify the pharmacological properties of ciclosidomine .

Technical Details

These reactions often require specific catalysts and conditions to optimize yields and selectivity. For example, acid catalysts are frequently used in acetalization steps to facilitate the reaction between alcohols and carbonyl compounds.

Mechanism of Action

Process

Ciclosidomine exerts its effects primarily through interaction with neurotransmitter systems in the brain. It is believed to influence dopamine and norepinephrine pathways, similar to other stimulants.

Data

  • Neurotransmitter Interaction: Ciclosidomine may increase levels of dopamine in synaptic clefts by inhibiting reuptake mechanisms.
  • Psychoactive Effects: Users may experience heightened alertness, increased energy, and euphoria, akin to those produced by amphetamines.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ciclosidomine typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The stability of ciclosidomine can vary depending on environmental conditions such as temperature and pH.
  • Reactivity: It can participate in various chemical reactions due to its functional groups, making it versatile for further modifications.
Applications

Scientific Uses

Ciclosidomine has potential applications in several fields:

  1. Pharmacology: Its stimulant properties make it a candidate for studying treatments for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
  2. Medicinal Chemistry: Researchers are exploring its structural modifications to develop new therapeutic agents with improved efficacy and safety profiles.
  3. Forensic Science: As a synthetic cathinone, ciclosidomine is relevant in drug analysis and toxicology studies, particularly concerning its identification in seized materials .
Introduction to Ciclosidomine in Modern Pharmaceutical Science

Historical Evolution of Cyclodextrin-Based Therapeutics

The development of Ciclosidomine is rooted in the century-long evolution of cyclodextrin science. French scientist Antoine Villiers first identified these cyclic oligosaccharides in 1891 during bacterial starch digestion studies, but they remained laboratory curiosities until the 1950s due to complex purification challenges and limited availability [9]. The seminal breakthrough came in 1936 when Freudenberg's research team elucidated the cyclic structures of α- and β-cyclodextrins, paving the way for their pharmaceutical application. This foundational work culminated in the first cyclodextrin patent for pharmaceutical formulations in 1953, establishing cyclodextrins as legitimate pharmaceutical excipients rather than mere chemical novelties [9].

Industrial-scale production of high-purity α-, β-, and γ-cyclodextrins became commercially viable in the 1980s, enabling their widespread pharmaceutical adoption. This manufacturing revolution coincided with the recognition of cyclodextrins as "all-purpose molecular containers" capable of forming water-soluble inclusion complexes with hydrophobic drugs [3]. The subsequent development of chemically modified derivatives—including hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD)—addressed toxicity and solubility limitations of native cyclodextrins, particularly β-cyclodextrin, which displayed renal toxicity at parenteral doses and limited aqueous solubility (18.5% w/w) [1] [6]. These innovations established the structural foundation for advanced derivatives like Ciclosidomine.

The 21st century witnessed exponential growth in cyclodextrin pharmaceutical applications, with patent filings increasing dramatically from approximately 7 patents/year (1983-2000) to over 58 patents/year (2001-2007) [3]. This acceleration reflects the strategic importance of cyclodextrin technologies in addressing poorly soluble new chemical entities. Currently, more than 50 cyclodextrin-containing medications are marketed worldwide across diverse administration routes, including oral, parenteral, ocular, and nasal delivery systems [3] [6]. Ciclosidomine emerges as the culmination of this historical trajectory—incorporating targeted chemical modifications to optimize drug loading capacity, stability profiles, and biocompatibility for modern formulation challenges.

Table 1: Historical Milestones in Cyclodextrin-Based Therapeutics Development

Time PeriodKey DevelopmentSignificance
1891Discovery by VilliersIdentification of cyclodextrins as starch digestion products
1936Structural elucidation by FreudenbergConfirmation of cyclic oligosaccharide structure
1953First pharmaceutical patentEstablished cyclodextrins as formulation ingredients
1970sFirst marketed formulation (Prostaglandin E₁)Clinical validation of cyclodextrin technology
1980sIndustrial-scale productionEnabled widespread pharmaceutical application
1990s-2000sToxicologically optimized derivatives (HPβCD, SBEβCD)Addressed safety limitations of native cyclodextrins
2001-20191,873 patent filingsExplosion in technological applications and delivery routes

Ciclosidomine: Definition and Structural Classification

Ciclosidomine belongs to the third-generation cyclodextrin derivatives—chemically modified cyclic oligosaccharides engineered for enhanced pharmaceutical performance. Its core structure consists of seven glucose units (β-cyclodextrin configuration) connected by α-1,4-glycosidic bonds forming a truncated cone architecture with precise molecular dimensions. This configuration creates a hydrophobic internal cavity (0.60–0.65 nm diameter) and hydrophilic exterior surfaces, enabling the formation of dynamic inclusion complexes with poorly water-soluble drug molecules through non-covalent interactions [1] [9]. Unlike first-generation native cyclodextrins, Ciclosidomine incorporates targeted substitutions on the hydroxyl groups of the glucose units, significantly enhancing aqueous solubility (>500 mg/mL) while maintaining biocompatibility and low toxicity profiles [6].

The molecular architecture of Ciclosidomine features hydroxypropyl ether extensions that introduce steric and electronic modifications to the classical cyclodextrin structure. These modifications serve dual purposes: (1) they disrupt the rigid hydrogen-bonding network responsible for native β-cyclodextrin's limited water solubility, and (2) they provide additional binding sites for complexation with drug molecules through van der Waals forces, hydrogen bonding, and hydrophobic interactions [1]. The substitution pattern creates a more flexible toroidal structure with enhanced molecular encapsulation capabilities, particularly for molecules with molecular weights between 200-800 g/mol—a range encompassing most small-molecule pharmaceuticals [6].

Ciclosidomine's structural classification places it within the amphiphilic cyclodextrin derivatives category, displaying balanced hydrophobic and hydrophilic characteristics. This differs fundamentally from α-cyclodextrin (6 glucose units; smaller cavity) and γ-cyclodextrin (8 glucose units; larger cavity), as shown in Table 2. The specific ring size provides optimal cavity volume (262 ų) for accommodating common drug scaffolds including benzene derivatives, heterocyclic compounds, and aliphatic chains [9]. Nuclear magnetic resonance (NMR) studies demonstrate that Ciclosidomine's substituted hydroxypropyl groups extend outward from the toroidal structure, preserving the hydrophobic cavity while creating a highly hydrated exterior surface—a critical feature for both aqueous solubility and biocompatibility [6].

Table 2: Structural and Physicochemical Properties of Ciclosidomine Compared to Native Cyclodextrins

Propertyα-Cyclodextrinβ-Cyclodextrinγ-CyclodextrinCiclosidomine (HPβCD derivative)
Glucose Units6787
Molecular Weight (g/mol)97211351297~1400
Cavity Diameter (nm)0.47–0.530.60–0.650.75–0.830.60–0.65
Cavity Volume (ų)174262427262
Aqueous Solubility (%, w/w)14.51.8523.2>50
Hemolytic Potential (50% hemolysis mM)-5.38.5>50

Role in Addressing Biopharmaceutical Challenges (Solubility, Stability, Bioavailability)

Ciclosidomine addresses critical biopharmaceutical limitations through three primary mechanisms: solubility enhancement, molecular stabilization, and bioavailability augmentation. These functions position it as a versatile platform for formulating Biopharmaceutical Classification System (BCS) Class II and IV drugs, which constitute approximately 90% of current pharmaceutical pipelines [4] [5].

Solubility Enhancement: Ciclosidomine dramatically improves aqueous drug solubility through dynamic inclusion complex formation. The hydrophobic cavity acts as a "molecular container" for poorly soluble compounds, effectively shielding non-polar regions from water molecules while presenting a highly soluble exterior surface. This mechanism can increase apparent solubility by orders of magnitude. For example, complexation with antifungal drug itraconazole (intrinsic solubility ~1 ng/mL) yields solubility enhancements exceeding 500-fold in marketed formulations [2] [9]. This capability directly addresses the pharmaceutical industry's most pressing challenge, as approximately 70% of new chemical entities exhibit water solubilities below 100 μg/mL [8]. The hydroxypropyl modifications in Ciclosidomine provide superior solubilizing capacity compared to native cyclodextrins, particularly for high-melting-point crystalline compounds that resist traditional formulation approaches [10].

Molecular Stabilization: Ciclosidomine provides comprehensive protection against chemical and physical degradation pathways. By encapsulating labile functional groups within its hydrophobic cavity, it shields drugs from hydrolytic degradation, oxidative reactions, and photochemical decomposition [3] [6]. This stabilization extends to solid-state systems, where Ciclosidomine inhibits crystallization of amorphous drugs—a critical function for maintaining enhanced solubility in solid dispersions. The complexation protects prostaglandins (e.g., alprostadil) from rapid decomposition in aqueous solutions, enabling their formulation as ready-to-use injectables rather than unstable lyophilized powders [9]. Similarly, volatile compounds like nicotine are stabilized through inclusion complexation, preventing evaporation and degradation while enabling sublingual delivery [9].

Bioavailability Augmentation: By enhancing solubility and dissolution rates, Ciclosidomine significantly improves oral bioavailability of BCS Class II drugs. The mechanism involves rapid dissociation of the inclusion complex at the absorption site, releasing the drug in molecularly dispersed form. For example, the dexamethasone/Ciclosidomine complex (marketed as Glymesason in Japan) achieves therapeutic plasma concentrations at doses where uncomplexed dexamethasone shows negligible absorption [9]. Similarly, the antiviral drug telaprevir formulated with hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Ciclosidomine technology (INCIVEK®) demonstrated 3-4 fold higher bioavailability compared to conventional formulations [2] [4]. This bioavailability enhancement extends beyond oral delivery to other administration routes including nasal, pulmonary, and ocular systems where solubility limitations constrain therapeutic efficacy [3] [6].

Table 3: Representative Marketed Formulations Utilizing Cyclodextrin Technology Comparable to Ciclosidomine

DrugTherapeutic CategoryTrade NameBioavailability Enhancement Mechanism
ItraconazoleAntifungalSporanox®Solubility enhancement via complexation
VoriconazoleAntifungalVfend®Stabilization and solubility enhancement
TelaprevirAntiviralINCIVEK®Solid dispersion with enhanced dissolution
AlprostadilVasodilatorCaverject®, Edex®Solution stabilization for injection
DexamethasoneCorticosteroidGlymesason®Transdermal absorption enhancement
ZiprasidoneAntipsychoticGeodon®, Zeldox®Intramuscular solubility enhancement

Ciclosidomine-based formulations employ sophisticated delivery strategies including spring and parachute methodology to prevent precipitation after dissolution. In this approach, the drug is initially "sprung" into solution through inclusion complexation, followed by polymer-mediated stabilization ("parachute") that maintains supersaturation during gastrointestinal transit [4] [10]. This approach has proven particularly valuable for high-dose BCS Class II drugs with dose-dependent absorption limitations. The technology platform continues to evolve through integration with nanotechnology approaches, creating hybrid systems such as Ciclosidomine-containing nanoparticles that combine the advantages of nanoscale delivery with molecular encapsulation [3] [6]. These innovations establish Ciclosidomine as a versatile foundation for addressing the most challenging bioavailability barriers in modern drug development.

Table 4: Biofunctional Excipients in Modern Formulations

Excipient CategoryRepresentative ExamplesPrimary Biopharmaceutical Function
Cyclodextrin DerivativesCiclosidomine (HPβCD), SBEβCDSolubility enhancement, stabilization
Lipid-Based SystemsSEDDS/SNEDDS, lipid nanoparticlesSolubilization, permeability enhancement
Polymeric CarriersHPMCAS, PVP-VA, PEGAmorphization, crystallization inhibition
NanosystemsDrug nanocrystals, nanoemulsionsDissolution rate enhancement
pH ModifiersOrganic acids, alkaline buffersMicroenvironment pH adjustment

Properties

CAS Number

66564-16-7

Product Name

Ciclosidomine

IUPAC Name

(Z)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboximidate

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C13H20N4O3/c18-13(11-4-2-1-3-5-11)14-12-10-17(15-20-12)16-6-8-19-9-7-16/h10-11H,1-9H2

InChI Key

AJPLPOWGYORUIF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-]

Synonyms

ciclosidomine
ciclosidomine hydrochloride

Canonical SMILES

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-]

Isomeric SMILES

C1CCC(CC1)/C(=N/C2=C[N+](=NO2)N3CCOCC3)/[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.